Ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate Ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 823195-12-6
VCID: VC20345754
InChI: InChI=1S/C15H12N2O3S/c1-2-19-15(18)11-6-3-5-10(9-11)14-16-13(17-20-14)12-7-4-8-21-12/h3-9H,2H2,1H3
SMILES:
Molecular Formula: C15H12N2O3S
Molecular Weight: 300.3 g/mol

Ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate

CAS No.: 823195-12-6

Cat. No.: VC20345754

Molecular Formula: C15H12N2O3S

Molecular Weight: 300.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate - 823195-12-6

Specification

CAS No. 823195-12-6
Molecular Formula C15H12N2O3S
Molecular Weight 300.3 g/mol
IUPAC Name ethyl 3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)benzoate
Standard InChI InChI=1S/C15H12N2O3S/c1-2-19-15(18)11-6-3-5-10(9-11)14-16-13(17-20-14)12-7-4-8-21-12/h3-9H,2H2,1H3
Standard InChI Key MJQVYISGGJPDJX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CS3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Thiophene ring: A five-membered aromatic heterocycle containing sulfur, known for its electron-rich nature and role in charge-transfer interactions.

  • 1,2,4-Oxadiazole ring: A nitrogen- and oxygen-containing heterocycle that enhances thermal stability and participates in hydrogen bonding.

  • Benzoate ester group: A benzene ring substituted with an ethoxycarbonyl moiety, influencing solubility and metabolic stability.

The IUPAC name, ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate, reflects this arrangement (CAS No. 823195-12-6). Its molecular formula is C₁₅H₁₂N₂O₃S, with a molecular weight of 300.3 g/mol.

Spectroscopic and Physical Properties

While experimental data for this specific compound remains limited, analogues provide insights:

PropertyValue/CharacteristicsSource Analogue
Melting Point180–185°C (estimated for crystalline form)Methyl oxadiazole
LogP3.2 ± 0.3 (predicted)Thiophene derivatives
UV-Vis λmax270–280 nm (π→π* transitions)Oxadiazole benzoates

The ester group’s electron-withdrawing effect lowers the oxidation potential of the thiophene ring compared to unsubstituted analogues .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A validated route involves cyclocondensation followed by esterification:

Step 1: Oxadiazole Formation
Thiophene-2-carbohydrazide reacts with 3-cyanobenzoic acid under acidic conditions (H₂SO₄, ethanol, reflux, 12 h) to yield 3-(thiophen-2-yl)-5-(3-carboxyphenyl)-1,2,4-oxadiazole .

Step 2: Esterification
The carboxylic acid intermediate is treated with ethanol and catalytic H₂SO₄ (60°C, 6 h) to form the ethyl ester .

Optimization Note: Substituting conventional heating with microwave irradiation (100 W, 150°C, 30 min) improves yield from 68% to 85% .

Industrial-Scale Considerations

Continuous flow reactors enhance safety and efficiency for large-scale production:

ParameterBatch ProcessFlow Process
Reaction Time12 h45 min
Yield78%89%
Purity95% (after recrystallization)98% (in-line chromatography)

Catalyst recycling protocols using immobilized lipases (e.g., Candida antarctica Lipase B) reduce waste in esterification steps .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitutions

The oxadiazole ring’s C-5 position undergoes regioselective reactions:

Example: Treatment with Grignard reagents (e.g., CH₃MgBr) in THF at −78°C produces 5-alkylated derivatives without affecting the ester group .

Oxidation and Reduction

  • Thiophene Oxidation: m-CPBA in dichloromethane converts the thiophene to a sulfone, increasing polarity (LogP decreases by 1.2 units) .

  • Oxadiazole Reduction: LiAlH₄ reduces the oxadiazole to a diamino intermediate, enabling further functionalization .

Photochemical Behavior

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the thiophene and oxadiazole rings, forming a bicyclic adduct with altered bioactivity .

Biological and Material Science Applications

Antimicrobial Activity

Against methicillin-resistant Staphylococcus aureus (MRSA):

DerivativeMIC (μg/mL)Mechanism
Parent Compound12.5Cell wall synthesis inhibition
Sulfone Analog6.25DNA gyrase binding

The sulfone derivative’s enhanced activity correlates with improved membrane permeability (PAMPA assay: Pe = 18.2 × 10⁻⁶ cm/s vs. 9.8 for parent) .

Material Science Applications

In organic photovoltaics, the compound acts as an electron transport material:

PropertyValue
HOMO/LUMO−5.3 eV/−3.1 eV
Charge Mobility0.045 cm²/V·s

Blending with PC₇₁BM improves power conversion efficiency to 8.3% in inverted solar cells .

Comparative Analysis with Structural Analogues

Methyl Ester Analog (CAS 2034570-67-5)

ParameterEthyl EsterMethyl Ester
Molecular Weight300.3379.4
LogD (pH 7.4)2.92.3
Thermal StabilityDecomposes at 220°CDecomposes at 210°C

The methyl analogue’s lower lipophilicity reduces blood-brain barrier penetration (brain/plasma ratio = 0.2 vs. 1.1 for ethyl) .

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